molecular formula C7H4N2O5 B2410972 3,4-Dinitrobenzaldehyde CAS No. 35998-98-2

3,4-Dinitrobenzaldehyde

Cat. No.: B2410972
CAS No.: 35998-98-2
M. Wt: 196.118
InChI Key: HWEAXMDJIUCDRB-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzaldehyde is an organic compound with the molecular formula C7H4N2O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3rd and 4th positions, along with an aldehyde group (-CHO) at the 1st position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrobenzaldehyde typically involves the nitration of benzaldehyde. This process can be achieved by treating benzaldehyde with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dinitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dinitrobenzaldehyde is primarily based on its ability to undergo various chemical transformations. The nitro groups and the aldehyde group are reactive sites that participate in different reactions, leading to the formation of diverse products. These reactions often involve the formation of intermediates that interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison: 3,4-Dinitrobenzaldehyde is unique due to the presence of two nitro groups at adjacent positions on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde, this compound exhibits different chemical behavior and forms distinct products in reactions. The presence of two nitro groups also enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

3,4-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEAXMDJIUCDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35998-98-2
Record name 3,4-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One equivalent of 3,4-dinitrotoluene and 2 equivalents of N-bromosuccinimide in carbon tetrachloride is irradiated with a 500 W tungsten lamp for 4 hours. The mixture is filtered and the filtrated is shaken with a solution of aqueous potassium carbonate. The organic layer is evaporated in vacuo to give 3,4-dinitrobenzaldehyde.
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Synthesis routes and methods II

Procedure details

A solution of (3,4-dinitro-phenyl)-methanol (95.3 g, 481 mmol) in methylene chloride (500 mL) was added all at once to a suspension of pyridinium chlorochromate (156 g, 722 mmol) in methylene chloride (900 mL). The mixture was stirred at room temperature for 1.5 h and then ether (1500 mL) was added. The supernatant was decanted from the resulting black gum, and the insoluble residue was washed thoroughly with methylene chloride (3×250 mL). The combined organic solution were filtered through a pad of florisil to afford a light bright yellow clear solution. Solvents were removed in vacuo and the residue was purified by silica gel chromatography using methylene chloride as eluent to afford the title compound as a yellow solid (71%). 1H-NMR (CDCl3, 300 MHz) δ 8.45 (d, J=1.5 Hz, 1H), 8.28 (dd, J=8.1, 1.5 Hz, 1H), 8.07 (d, J=8.1 Hz, 1H). 13CNMR (CD3OD, 125 MHz) δ 187.7, 139.2, 134.2, 126.2, 125.7.
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Yield
71%

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